molecular formula C9H8ClF2NO2 B2533122 Ethyl 3-amino-2-chloro-4,5-difluorobenzoate CAS No. 1341063-89-5

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate

Cat. No.: B2533122
CAS No.: 1341063-89-5
M. Wt: 235.61
InChI Key: WRGHWRKYFABSHT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is a fluorinated aromatic ester with a molecular formula C₉H₇ClF₂NO₂. It features a benzoate backbone substituted with an amino group (-NH₂) at position 3, a chlorine atom at position 2, and fluorine atoms at positions 4 and 5 (Fig. 1). This compound is primarily utilized as an intermediate in synthesizing pharmacologically active molecules, including quinolone-based antibiotics . Its structural complexity, combining electron-withdrawing (Cl, F) and electron-donating (NH₂) groups, imparts unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-amino-2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)4-3-5(11)7(12)8(13)6(4)10/h3H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGHWRKYFABSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341063-89-5
Record name ethyl 3-amino-2-chloro-4,5-difluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-chloro-4,5-difluorobenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable precursor, followed by fluorination and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 3-amino-2-chloro-4,5-difluorobenzoic acid, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Researchers explore its potential as a precursor for developing new pharmaceuticals with therapeutic properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and fluorine atoms contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate enzyme activity and cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Key analogs differ in the arrangement of substituents on the benzene ring, significantly altering their chemical behavior and applications.

Table 1: Substituent Positions and Molecular Data
Compound Name Substituent Positions Molecular Formula CAS Number Key Applications
Ethyl 3-amino-2-chloro-4,5-difluorobenzoate 3-NH₂, 2-Cl, 4-F, 5-F C₉H₇ClF₂NO₂ Not explicitly provided Antibacterial intermediates
Ethyl 2-chloro-4,5-difluorobenzoate 2-Cl, 4-F, 5-F C₉H₇ClF₂O₂ 1785259-54-2 Agrochemical synthesis
Ethyl 4-chloro-2,5-difluorobenzoate 4-Cl, 2-F, 5-F C₉H₇ClF₂O₂ 879093-03-5 Pharmaceutical intermediates
Methyl 2-amino-4,5-difluorobenzoate 2-NH₂, 4-F, 5-F C₈H₇F₂NO₂ Not explicitly provided Fluorinated polymer precursors

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Polar Solvents) LogP (Octanol-Water)
This compound Not reported 98–102 (decomp.) Moderate in DMSO, Ethanol 2.1 (estimated)
Ethyl 2-chloro-4,5-difluorobenzoate Not reported 45–48 High in Dichloromethane 2.8
Ethyl 4-chloro-2,5-difluorobenzoate Not reported 62–65 Moderate in Acetone 2.6
Methyl 2-amino-4,5-difluorobenzoate Not reported 110–112 High in Methanol 1.4
  • Solubility Trends: The amino group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-amino analogs .
  • LogP Values: Higher lipophilicity in chloro-fluoro analogs (LogP ~2.6–2.8) compared to amino-containing derivatives (LogP ~1.4–2.1) reflects reduced polarity due to the absence of NH₂ .

Biological Activity

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is a compound of considerable interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an amino group and multiple halogen substituents, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Structural Characteristics

This compound has the following structural formula:

C9H8ClF2NO2\text{C}_9\text{H}_8\text{ClF}_2\text{N}O_2

The presence of fluorine atoms significantly influences the compound's lipophilicity and metabolic stability, facilitating its interaction with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, influencing their activity. This property is crucial for drug design as it allows for selective inhibition or activation of target enzymes.
  • Lipophilicity : The chlorine and fluorine substituents enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and potential efficacy in vivo.
  • Metabolic Pathways Modulation : Preliminary studies indicate that this compound may modulate various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Applications in Research

This compound has diverse applications across several scientific domains:

  • Medicinal Chemistry : It serves as a precursor in the synthesis of novel pharmaceuticals aimed at treating diseases such as cancer due to its enzyme inhibition properties.
  • Biochemical Assays : The compound is utilized in assays to study enzyme interactions and metabolic pathways, providing insights into cellular processes.
  • Agricultural Chemistry : Its derivatives are explored for use in agrochemicals, enhancing crop protection strategies.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on specific enzymes demonstrated significant potency against certain targets. The compound was shown to inhibit enzyme activity in vitro, suggesting potential applications in drug development aimed at diseases characterized by dysregulated enzyme functions.

Case Study 2: Metabolic Effects

In a metabolic study involving cell lines treated with this compound, researchers observed alterations in metabolic pathways indicative of its role as a modulator. The findings suggested that the compound could influence energy metabolism and cellular signaling pathways, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureAmino group; difluorinatedSignificant enzyme inhibition
Ethyl 3-amino-2-fluorobenzoateStructureSingle fluorineReduced lipophilicity; lower activity
Ethyl 3-amino-4-fluorobenzoateStructureSingle fluorineModerate activity; less stable

The comparative analysis indicates that the presence of multiple fluorine atoms enhances both stability and biological activity compared to compounds with fewer halogen substitutions.

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